molecular formula C14H10N2O3 B4192287 4-[(3-nitrobenzyl)oxy]benzonitrile

4-[(3-nitrobenzyl)oxy]benzonitrile

Cat. No. B4192287
M. Wt: 254.24 g/mol
InChI Key: UIUKPEADZJFOEL-UHFFFAOYSA-N
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Description

4-[(3-nitrobenzyl)oxy]benzonitrile, also known as NB-DNJ, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of glycosidase inhibitors and has shown promising results in the treatment of various diseases.

Mechanism of Action

4-[(3-nitrobenzyl)oxy]benzonitrile acts as an inhibitor of glycosidases, particularly glucosylceramide synthase, which is involved in the synthesis of glycolipids. By inhibiting this enzyme, 4-[(3-nitrobenzyl)oxy]benzonitrile reduces the accumulation of glycolipids in lysosomes, thereby preventing the development of lysosomal storage disorders.
Biochemical and Physiological Effects
4-[(3-nitrobenzyl)oxy]benzonitrile has been shown to have several biochemical and physiological effects, including the inhibition of glycosidases, the reduction of glycolipid accumulation in lysosomes, and the improvement of lysosomal function. In addition, 4-[(3-nitrobenzyl)oxy]benzonitrile has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

4-[(3-nitrobenzyl)oxy]benzonitrile has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to penetrate cell membranes and blood-brain barrier. However, 4-[(3-nitrobenzyl)oxy]benzonitrile also has some limitations, including its low solubility and stability, which may affect its efficacy and bioavailability.

Future Directions

There are several future directions for the study of 4-[(3-nitrobenzyl)oxy]benzonitrile, including the development of more efficient synthesis methods, the exploration of its therapeutic potential in other diseases, such as Parkinson's disease and Alzheimer's disease, and the investigation of its mechanism of action at the molecular level. In addition, the development of 4-[(3-nitrobenzyl)oxy]benzonitrile derivatives and analogs may lead to the discovery of more potent and selective glycosidase inhibitors with improved pharmacological properties.
Conclusion
4-[(3-nitrobenzyl)oxy]benzonitrile is a promising compound with potential therapeutic applications in lysosomal storage disorders and other diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of 4-[(3-nitrobenzyl)oxy]benzonitrile and to develop more efficient and effective glycosidase inhibitors.

Scientific Research Applications

4-[(3-nitrobenzyl)oxy]benzonitrile has been extensively studied for its potential therapeutic applications, particularly in the treatment of lysosomal storage disorders, such as Gaucher disease and Fabry disease. These diseases are caused by the deficiency of specific lysosomal enzymes, leading to the accumulation of glycolipids in various organs. 4-[(3-nitrobenzyl)oxy]benzonitrile acts as an inhibitor of glycosidases, which are enzymes involved in the degradation of glycolipids, thereby reducing the accumulation of these substances in lysosomes.

properties

IUPAC Name

4-[(3-nitrophenyl)methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c15-9-11-4-6-14(7-5-11)19-10-12-2-1-3-13(8-12)16(17)18/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUKPEADZJFOEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])COC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Nitrophenyl)methoxy]benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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